molecular formula C13H10F2O4 B2945248 4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid CAS No. 2248329-64-6

4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid

Cat. No.: B2945248
CAS No.: 2248329-64-6
M. Wt: 268.216
InChI Key: NFJDZQWRSPUOCI-UHFFFAOYSA-N
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Description

4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid is an organic compound characterized by the presence of a furan ring substituted with a difluoromethyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the difluoromethyl group: This step can be achieved using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation reactions.

    Attachment of the benzoic acid moiety: This can be done via esterification or etherification reactions, where the furan derivative is reacted with a benzoic acid derivative under appropriate conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the difluoromethyl group or the furan ring, leading to various reduced products.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the furan ring or the benzoic acid moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:

    Oxidation: Furanones, carboxylic acids.

    Reduction: Difluoromethyl alcohols, reduced furan derivatives.

    Substitution: Halogenated furans, substituted benzoic acids.

Scientific Research Applications

4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where difluoromethylated compounds have shown efficacy.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

    4-[[5-(Trifluoromethyl)furan-2-yl]methoxy]benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-[[5-(Methyl)furan-2-yl]methoxy]benzoic acid: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness: 4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[[5-(difluoromethyl)furan-2-yl]methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O4/c14-12(15)11-6-5-10(19-11)7-18-9-3-1-8(2-4-9)13(16)17/h1-6,12H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJDZQWRSPUOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=CC=C(O2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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